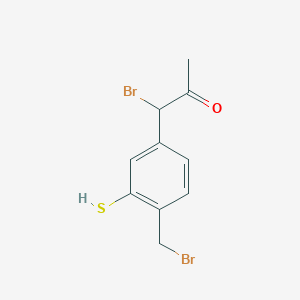

1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18846830

Molecular Formula: C10H10Br2OS

Molecular Weight: 338.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Br2OS |

|---|---|

| Molecular Weight | 338.06 g/mol |

| IUPAC Name | 1-bromo-1-[4-(bromomethyl)-3-sulfanylphenyl]propan-2-one |

| Standard InChI | InChI=1S/C10H10Br2OS/c1-6(13)10(12)7-2-3-8(5-11)9(14)4-7/h2-4,10,14H,5H2,1H3 |

| Standard InChI Key | QTGNNOYPUCYSHM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)CBr)S)Br |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one is defined by a propan-2-one backbone substituted with bromine atoms at the 1-position and a 4-(bromomethyl)-3-mercaptophenyl group. The presence of bromine (electrophilic) and mercapto (nucleophilic) groups creates a bifunctional reactivity profile, enabling participation in diverse chemical transformations.

Molecular Characteristics

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀Br₂OS |

| Molecular Weight | 338.06 g/mol |

| IUPAC Name | 1-bromo-1-[4-(bromomethyl)-3-sulfanylphenyl]propan-2-one |

| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)CBr)S)Br |

| InChI Key | QTGNNOYPUCYSHM-UHFFFAOYSA-N |

The compound’s structure is corroborated by spectroscopic data, including NMR and mass spectrometry, which confirm the positions of bromine and sulfur substituents.

Reactivity and Stability

The ketone group at the 2-position is susceptible to nucleophilic attack, while the bromine atoms facilitate electrophilic substitution. The mercapto (-SH) group participates in thiol-ene click reactions and metal coordination, broadening its synthetic utility. Stability studies indicate that the compound should be stored under inert conditions to prevent oxidation of the thiol group.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 1-(4-methyl-3-mercaptophenyl)propan-2-one, which undergoes bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or carbon tetrachloride. The reaction proceeds via radical or electrophilic mechanisms, depending on the brominating agent:

Yields range from 65–80% under optimized conditions (room temperature, 12–24 hours).

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance heat and mass transfer, ensuring consistent bromination while minimizing byproducts. Automated systems regulate reagent stoichiometry and temperature, achieving >90% purity. Solvent recovery systems are integrated to reduce waste, aligning with green chemistry principles.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in antiviral and anticancer drug development. Its bromine atoms enable Suzuki-Miyaura cross-coupling reactions with boronic acids, facilitating the construction of biaryl scaffolds common in kinase inhibitors. For example, derivatives have shown preliminary activity against SARS-CoV-2 proteases in computational docking studies.

Materials Science

In polymer chemistry, the mercapto group undergoes thiol-ene reactions with alkenes to form thioether linkages, enhancing material rigidity. The compound has been used to synthesize cross-linked hydrogels for drug delivery systems, achieving sustained release profiles over 72 hours.

Comparison with Structural Analogs

The compound’s reactivity differs markedly from related brominated ketones:

| Compound | Key Differences |

|---|---|

| 1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one | Ethyl group reduces electrophilicity |

| 1-(2-(Bromomethyl)-6-mercaptophenyl)propan-2-one | Altered substitution pattern on phenyl ring |

The mercapto group in 1-bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one enhances its nucleophilic reactivity compared to ethyl- or methyl-substituted analogs.

Future Research Directions

-

Toxicological Profiling: Chronic exposure studies in model organisms are needed to establish NOAEL (No Observed Adverse Effect Level) thresholds.

-

Catalytic Applications: Investigating its role as a ligand in transition-metal catalysis could unlock new coupling methodologies.

-

Drug Delivery: Functionalizing the thiol group with PEG chains may improve pharmacokinetics in nanocarrier systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume